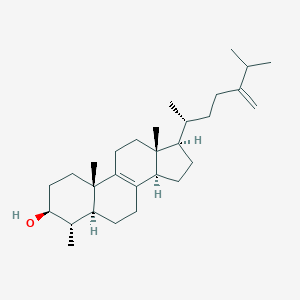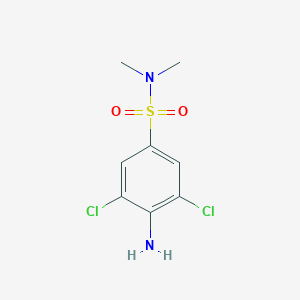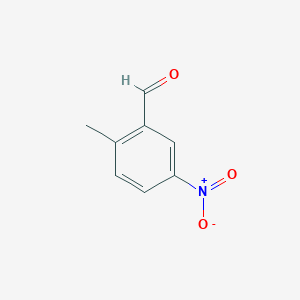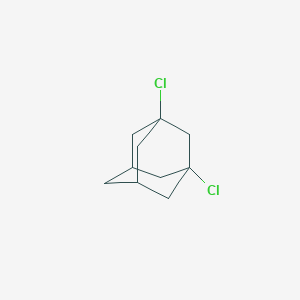![molecular formula C9H22OSi B103745 Trimethyl[(3-methylpentyl)oxy]silane CAS No. 17888-64-1](/img/structure/B103745.png)
Trimethyl[(3-methylpentyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(3-methylpentyl)oxy]silane, also known as TMPS, is a silane coupling agent that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and toluene. TMPS is a versatile compound that can be used as a surface modifier, adhesion promoter, and dispersant in a wide range of industries, including coatings, adhesives, and plastics.
Wirkmechanismus
The mechanism of action of Trimethyl[(3-methylpentyl)oxy]silane is based on its ability to form covalent bonds with both organic and inorganic surfaces. The silane group in Trimethyl[(3-methylpentyl)oxy]silane reacts with hydroxyl groups on the surface of the substrate, forming a stable bond that enhances the adhesion between the two materials. This mechanism is widely used in the preparation of composite materials and in the functionalization of nanoparticles.
Biochemische Und Physiologische Effekte
Trimethyl[(3-methylpentyl)oxy]silane has no known biochemical or physiological effects in humans or animals. It is considered to be a non-toxic and non-hazardous compound that is safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of Trimethyl[(3-methylpentyl)oxy]silane in scientific research are its versatility, ease of use, and compatibility with a wide range of materials. It can be used as a surface modifier, adhesion promoter, and dispersant in various applications, making it a valuable tool for researchers in many fields. However, Trimethyl[(3-methylpentyl)oxy]silane has some limitations in terms of its stability and reactivity. It is sensitive to moisture and can hydrolyze in the presence of water, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for the use of Trimethyl[(3-methylpentyl)oxy]silane in scientific research. One promising area is the development of new functionalized nanoparticles for use in biomedical applications. Trimethyl[(3-methylpentyl)oxy]silane can be used to modify the surface of nanoparticles to enhance their biocompatibility and targeting ability. Another area of interest is the use of Trimethyl[(3-methylpentyl)oxy]silane in the development of new adhesives and coatings that are more environmentally friendly and sustainable. Finally, Trimethyl[(3-methylpentyl)oxy]silane could be used in the preparation of new composite materials with enhanced mechanical and electrical properties for use in various industries.
Synthesemethoden
Trimethyl[(3-methylpentyl)oxy]silane is synthesized by the reaction of 3-methylpentanol with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Trimethyl[(3-methylpentyl)oxy]silane and hydrogen chloride gas as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(3-methylpentyl)oxy]silane has a wide range of applications in scientific research, particularly in the fields of materials science, chemistry, and biochemistry. It is commonly used as a surface modifier in the preparation of functionalized nanoparticles and as an adhesion promoter in the bonding of dissimilar materials. Trimethyl[(3-methylpentyl)oxy]silane can also be used as a dispersant in the preparation of stable suspensions of nanoparticles in solution.
Eigenschaften
CAS-Nummer |
17888-64-1 |
|---|---|
Produktname |
Trimethyl[(3-methylpentyl)oxy]silane |
Molekularformel |
C9H22OSi |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
trimethyl(3-methylpentoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(2)7-8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
HHESGRKZAWUAEQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCO[Si](C)(C)C |
Kanonische SMILES |
CCC(C)CCO[Si](C)(C)C |
Synonyme |
Trimethyl[(3-methylpentyl)oxy]silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



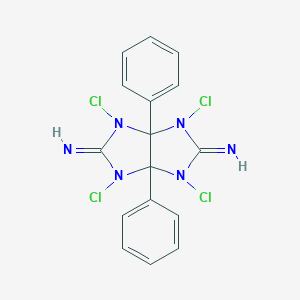
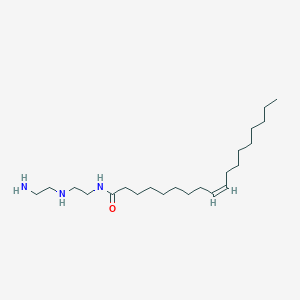
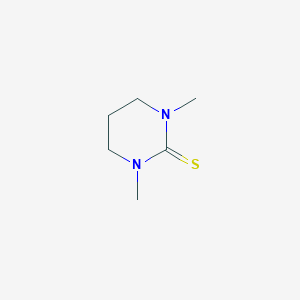
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
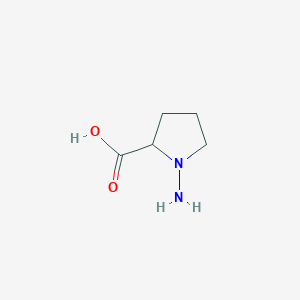
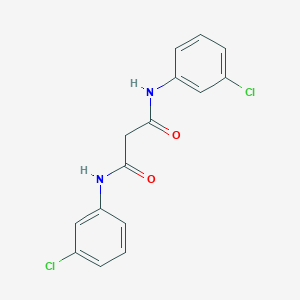
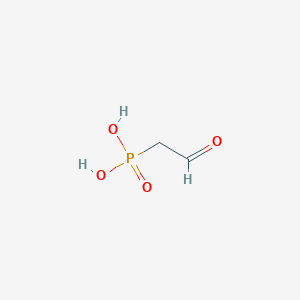
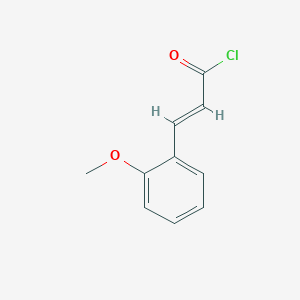
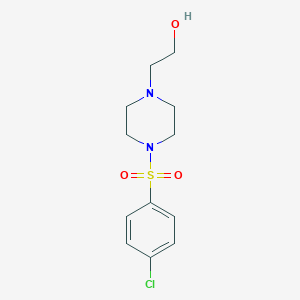
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
